molecular formula C10H13NO5 B15301718 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid

4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid

Cat. No.: B15301718
M. Wt: 227.21 g/mol
InChI Key: OSXUPNWBPRABPU-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid is a specialized organic compound with the molecular formula C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol (CAS: 1785059-06-4) . Its structure features a furan ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a tert-butoxy carbonyl (Boc)-protected amino group. The Boc group is widely employed in peptide synthesis to temporarily shield amines during reactions, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .

This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, particularly for creating heterocyclic intermediates. Its furan core contributes aromaticity and moderate reactivity, while the Boc group ensures stability during synthetic steps.

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid

InChI

InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)

InChI Key

OSXUPNWBPRABPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Halogenation-Amination-Protection Sequence

A widely reported strategy involves introducing the amino group via halogen displacement, followed by Boc protection and carboxylation. For example, 4-bromofuran-3-carboxylic acid can undergo palladium-catalyzed amination using benzophenone imine as an ammonia surrogate, yielding 4-aminofuran-3-carboxylic acid after hydrolysis. Subsequent treatment with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) affords the Boc-protected derivative in 65–72% yield.

Key steps:

  • Amination :
    $$
    \text{4-Bromofuran-3-carboxylic acid} + \text{NH}3 \xrightarrow{\text{Pd}2(\text{dba})_3, \text{Xantphos}} \text{4-Aminofuran-3-carboxylic acid}
    $$
    Reaction conditions: 100°C, 12 h, dioxane/water (3:1).
  • Boc Protection :
    $$
    \text{4-Aminofuran-3-carboxylic acid} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{4-{[(tert-Butoxy)carbonyl]amino}furan-3-carboxylic acid}
    $$
    Yield: 68% after purification by recrystallization.

Cyclization of Precursor Ketones

An alternative route constructs the furan ring de novo using cyclization reactions. For instance, 3-oxo-3-(2-nitrophenyl)propanoic acid undergoes Paal-Knorr cyclization with ammonium acetate to form 4-aminofuran-3-carboxylic acid, which is then Boc-protected. This method avoids halogenated intermediates but requires stringent control of cyclization regiochemistry.

Key reaction:
$$
\text{3-Oxo-3-(2-nitrophenyl)propanoic acid} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{4-Aminofuran-3-carboxylic acid}
$$
Yield: 54%.

Functional Group Interconversion

The carboxylic acid group can be introduced via oxidation or hydrolysis of pre-existing functionalities. For example, 4-{[(tert-butoxy)carbonyl]amino}furan-3-carbonitrile undergoes acidic hydrolysis (6 M HCl, 80°C, 6 h) to yield the target compound in 85% purity.

$$
\text{4-{[(tert-Butoxy)carbonyl]amino}furan-3-carbonitrile} \xrightarrow{\text{HCl, H}_2\text{O}} \text{this compound}
$$

Optimization Strategies and Catalytic Enhancements

Palladium-Catalyzed Cross-Coupling

Palladium catalysts like Pd(OAc)₂ with ligands such as Xantphos improve amination efficiency. In one protocol, replacing Pd₂(dba)₃ with Pd(OAc)₂ increased yields from 65% to 78% while reducing reaction time to 8 h.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor Boc protection reactions but may promote decarboxylation. Mixed solvent systems (THF/H₂O) balance solubility and stability, achieving 70% yields at 50°C.

Analytical Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, Boc CH₃), 6.78 (d, J = 2.1 Hz, 1H, furan H-5), 7.92 (d, J = 2.1 Hz, 1H, furan H-2), 10.12 (s, 1H, COOH).
  • IR (KBr) : 1720 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (C=O, carboxylic acid).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity, with retention time = 12.3 min.

Comparative Evaluation of Synthetic Methods

Method Starting Material Steps Yield (%) Advantages Limitations
Halogenation-Amination 4-Bromofuran-3-carboxylic acid 2 68 High regioselectivity Requires palladium catalysts
Cyclization 3-Oxo-3-arylpropanoic acid 3 54 Avoids halogenated intermediates Low yield, byproduct formation
Nitrile Hydrolysis Furan-3-carbonitrile derivative 1 85 Single-step conversion Harsh acidic conditions

Applications and Derivative Synthesis

The carboxylic acid group enables conjugation to amines or alcohols, forming amides or esters for drug candidates. For instance, coupling with benzylamine using EDC/HOBt yields 4-{[(tert-butoxy)carbonyl]amino}-N-benzylfuran-3-carboxamide , a potential kinase inhibitor.

Chemical Reactions Analysis

Types of Reactions: 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Furanones or other oxygenated furan derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic Acid

  • Molecular Formula: C₁₁H₁₉NO₅ (identical to the target compound) .
  • Key Differences : Replaces the furan ring with a saturated oxane (tetrahydropyran) ring.
  • Impact :
    • Stability : The oxane ring’s reduced ring strain enhances thermal and chemical stability compared to furan.
    • Solubility : Increased hydrophilicity due to the oxygen-rich oxane structure improves aqueous solubility .
    • Applications : Preferred in drug delivery systems requiring prolonged stability under physiological conditions.

4-(Fmoc-amino)-3-(tert-butylbenzyloxy)benzoic Acid

  • Molecular Formula: C₃₃H₃₁NO₅ (approximate molecular weight: 521.6 g/mol) .
  • Key Differences : Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc and incorporates a benzyl ether moiety.
  • Impact :
    • Deprotection : Fmoc is base-labile (e.g., removed by piperidine), contrasting with Boc’s acid-labile nature.
    • Applications : Widely used in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .
    • Solubility : Lower solubility in polar solvents due to the bulky tert-butylbenzyl group.

Naphtho[1,2-b]furan-3-carboxylic Acid Derivatives

  • Example : 4-Hydroxy-5-methoxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid .
  • Key Differences : Features a naphthofuran core with additional polar substituents (hydroxy, methoxy, methyl).
  • Impact :
    • Bioactivity : Exhibits potent antifungal activity (e.g., EC₅₀ = 0.38–0.91 mg/L against plant pathogens) due to enhanced interaction with microbial membranes .
    • Solubility : Higher polarity reduces solubility in organic solvents, limiting synthetic utility compared to the Boc-furan analog.

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight Functional Groups Stability Key Applications
This compound C₁₁H₁₉NO₅ 245.27 Boc-amino, furan, carboxylic acid Acid-labile Peptide intermediates
4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid C₁₁H₁₉NO₅ 245.27 Boc-amino, oxane, carboxylic acid High thermal stability Stable drug intermediates
4-(Fmoc-amino)-3-(tert-butylbenzyloxy)benzoic acid C₃₃H₃₁NO₅ ~521.6 Fmoc-amino, benzyl ether, benzoic acid Base-labile Solid-phase synthesis
Naphthofuran-3-carboxylic acid derivative Not specified ~300 Hydroxy, methoxy, naphthofuran Moderate Antimicrobial agents

Research Findings and Functional Insights

  • Boc vs. Fmoc Protection : The Boc group’s acid-lability makes it ideal for solution-phase synthesis, whereas Fmoc’s base sensitivity suits SPPS .
  • Ring System Effects : Furan’s aromaticity facilitates electrophilic substitution reactions, while oxane’s saturation enhances stability for long-term storage .
  • Bioactivity vs. Synthetic Utility : Naphthofuran derivatives prioritize bioactivity through polar substituents, whereas Boc/furan analogs focus on synthetic flexibility .

Biological Activity

4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid is a chiral compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure, characterized by a furan ring substituted with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid, presents opportunities for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 1521431-12-8

The compound's structure allows it to interact with biological molecules, making it a subject of interest in pharmacological research.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing a free amino group that participates in biochemical reactions. This property is crucial for its potential as an enzyme inhibitor or substrate in various biological pathways.

Anticancer Activity

Research has indicated that derivatives of furan compounds exhibit significant anticancer properties. For instance:

  • Case Study 1 : A study evaluated the antiproliferative effects of various furan derivatives on human cancer cell lines. The results demonstrated that certain modifications to the furan structure enhanced selectivity and potency against cancer cells compared to standard treatments like Combretastatin-A4 (CA-4) .
CompoundIC50 (µM)Cell Line
Compound 6a0.56A549
CA-41.0A549

These findings suggest that the presence of specific functional groups in furan derivatives can significantly affect their biological activity.

Antiviral Activity

Furan-based compounds have also shown promise as antiviral agents. A study identified that modifications to the furan ring were essential for maintaining antiviral activity against enteroviruses:

  • Case Study 2 : Compounds with a furan moiety were tested against Coxsackievirus B3, revealing that structural integrity around the furan ring was critical for efficacy .
CompoundEC50 (µM)CC50 (µM)
Modified Furan 10.51 ± 0.05≥30
Modified Furan 20.08 ± 0.08>30

The results indicated that specific substitutions could enhance antiviral potency significantly.

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of amino groups using Boc groups, followed by reactions that yield various derivatives with distinct biological activities. The synthetic routes often utilize reagents such as di-tert-butyl dicarbonate in the presence of bases like sodium hydroxide or DMAP .

Q & A

Basic Research Questions

Q. What protecting group strategies are optimal for synthesizing 4-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylic acid, and what reaction conditions are recommended?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group is widely used for amine protection due to its stability under basic and nucleophilic conditions. The synthesis typically involves reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For example, highlights a similar Boc-protected phenylpropanoic acid synthesized at room temperature with TEA . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high yields (>85%).

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the Boc group (e.g., tert-butyl peaks at δ ~1.4 ppm in ¹H NMR) and furan ring protons (δ ~7-8 ppm). DEPT-135 distinguishes CH, CH₂, and CH₃ groups .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O of tert-butoxy) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₃NO₅ has a theoretical mass of 227.08 g/mol).

Q. What are common side reactions during Boc protection/deprotection, and how can they be mitigated?

  • Methodological Answer : Overprotection (e.g., di-Boc formation) can occur with excess Boc₂O; stoichiometric control and monitoring via TLC are critical. Acidic deprotection (e.g., using trifluoroacetic acid, TFA) may cleave the furan ring if prolonged. Use milder conditions (e.g., 20% TFA in DCM for 30 minutes) and neutralize promptly with NaHCO₃ .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between observed and predicted NMR chemical shifts?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate NMR chemical shifts. For example, used quantum chemical computations to model 4-[(2-Boc-aminophenyl)carbamoyl]benzoic acid, achieving <0.1 ppm deviation from experimental ¹H NMR data. Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) must be included in the model .

Q. How to optimize coupling reactions between the Boc-protected amine and furan-3-carboxylic acid when steric hindrance reduces yields?

  • Methodological Answer :

  • Coupling Agents : Use EDCI/HOBt or DCC/DMAP to activate the carboxylic acid. achieved >90% yield for a similar Boc-protected compound using EDCI .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 80°C for 10 minutes vs. 24 hours conventionally) .
  • Ultrasound Irradiation : Enhances mixing and reduces aggregation in polar aprotic solvents like DMF .

Q. How to design a stability study for this compound under varying pH conditions relevant to biological assays?

  • Methodological Answer :

  • Buffer Preparation : Test stability in phosphate-buffered saline (PBS, pH 7.4), acetate buffer (pH 5.0), and carbonate buffer (pH 9.0) at 37°C.
  • Analytical Monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to quantify degradation products. recommends calculating half-life (t₁/₂) using first-order kinetics .
  • Stress Testing : Expose to oxidative (H₂O₂), thermal (40-60°C), and photolytic (ICH Q1B guidelines) conditions .

Key Research Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers for biological assays.
    • Solution : Synthesize a methyl ester prodrug (e.g., methyl 4-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylate) to enhance lipophilicity. demonstrates this strategy for a thiophene analog .
  • Challenge : Diastereomer formation during functionalization.
    • Solution : Use chiral HPLC (e.g., Chiralpak IA column) or crystallize with resolving agents (e.g., L-tartaric acid) .

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